
4-methyl-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzamide
Übersicht
Beschreibung
4-methyl-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known by its chemical name, GSK2830371.
Wirkmechanismus
The mechanism of action of GSK2830371 involves the inhibition of the activity of BRD4. BRD4 is a protein that is involved in the regulation of gene expression in cells. It binds to acetylated histones and recruits other proteins that are involved in the transcription of genes. GSK2830371 binds to a specific pocket on BRD4, which inhibits its activity and prevents the recruitment of other proteins (Filippakopoulos et al., 2010).
Biochemical and Physiological Effects:
GSK2830371 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo (Robertson et al., 2014). It has also been shown to inhibit the activity of BRD4, which is involved in the regulation of gene expression in cancer cells (Filippakopoulos et al., 2010). GSK2830371 has also been shown to have anti-inflammatory effects in animal models of inflammatory diseases (Robertson et al., 2014).
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of GSK2830371 is that it has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory effects in animal models of inflammatory diseases. However, one of the limitations of GSK2830371 is that it has not been extensively studied in humans, and its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for research on GSK2830371. One area of research could be to study the safety and efficacy of GSK2830371 in humans. Another area of research could be to study the potential applications of GSK2830371 in other diseases, such as autoimmune diseases. Additionally, future research could focus on developing new compounds that are similar to GSK2830371 but have improved efficacy and safety profiles.
Conclusion:
In conclusion, GSK2830371 is a chemical compound that has been studied for its potential applications in scientific research. The synthesis of GSK2830371 involves several steps, which have been optimized to produce high yields of the compound with high purity. GSK2830371 has been shown to inhibit the growth of cancer cells in vitro and in vivo and has anti-inflammatory effects in animal models of inflammatory diseases. However, its safety and efficacy in humans are not yet known, and future research is needed to explore its potential applications in other diseases and to develop new compounds with improved efficacy and safety profiles.
Wissenschaftliche Forschungsanwendungen
GSK2830371 has been studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer biology. GSK2830371 has been shown to inhibit the growth of cancer cells in vitro and in vivo (Robertson et al., 2014). It has also been shown to inhibit the activity of a protein called BRD4, which is involved in the regulation of gene expression in cancer cells (Filippakopoulos et al., 2010). GSK2830371 has also been studied for its potential applications in the treatment of inflammatory diseases (Robertson et al., 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-methyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O5S/c1-12-6-7-14(11-17(12)23(25)26)19(24)20-15-5-3-4-13(10-15)16-8-9-18(22-21-16)29(2,27)28/h3-11H,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCPZZLEFVCQPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



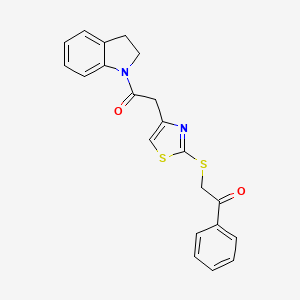
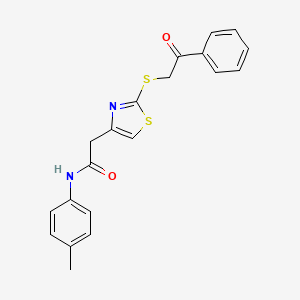

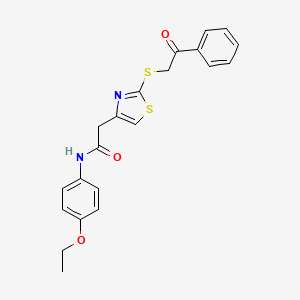

![4-bromo-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B3311162.png)

![2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B3311175.png)

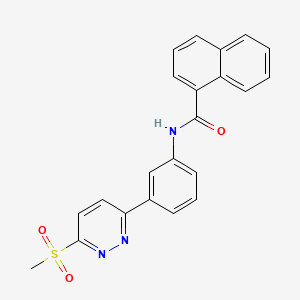
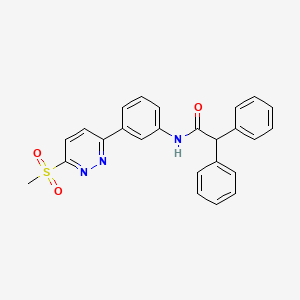
![3,4,5-triethoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B3311198.png)
![2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenylacetamide](/img/structure/B3311207.png)
![2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B3311215.png)